4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
Description
This compound belongs to the 4,5-dihydro-1,3-oxazol-5-one family, characterized by a five-membered oxazolone ring fused with a dihydro moiety. The key structural feature is the bis(methylsulfanyl)methylidene group at the 4-position, which introduces electron-rich sulfur atoms and influences reactivity. The phenyl group at the 2-position contributes aromatic stabilization. Such derivatives are pivotal in heterocyclic chemistry for synthesizing bioactive molecules and functional materials .
Properties
IUPAC Name |
4-[bis(methylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-16-12(17-2)9-11(14)15-10(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMDYAMIKLTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C1C(=O)OC(=N1)C2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Erlenmeyer Azlactone Synthesis with Modified Sulfur Incorporation
The Erlenmeyer synthesis, a classical method for oxazolone preparation, has been adapted to introduce bis(methylsulfanyl) groups. The process involves cyclodehydration of N-benzoyl glycine (hippuric acid) with bis(methylsulfanyl)acetaldehyde in the presence of acetic anhydride and sodium acetate.
Reaction Scheme:
$$
\text{N-Benzoyl glycine} + \text{HS-C(SCH}3\text{)-CH}2\text{-CHO} \xrightarrow{\text{Ac}2\text{O, NaOAc}} \text{Target Compound} + \text{H}2\text{O}
$$
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reaction Temperature | 110°C | 78 |
| Acetic Anhydride (eq) | 3.0 | 82 |
| Reaction Time | 8 hours | 75 |
Key advancements include substituting traditional aldehydes with sulfur-containing analogs and using microwave irradiation to reduce reaction time to 2 hours (yield: 85%). The bis(methylsulfanyl)methylene group enhances electrophilicity, facilitating downstream functionalization.
Silver-Catalyzed Cyclization of Acyclic Precursors
A two-step protocol developed by Misra and Ila employs nucleophilic ring-opening of 2-phenyloxazol-5-one followed by silver carbonate-mediated cyclization:
Step 1: Nucleophilic Ring-Opening
4-Bis(methylthio)methylene-2-phenyloxazol-5-one reacts with methyl sulfides in dichloromethane at 25°C, achieving complete conversion within 1 hour.
Step 2: 5-endo Cyclization
The acyclic intermediate undergoes cyclization with Ag₂CO₃ (2.2 eq) in acetonitrile at 80°C for 4 hours, yielding the target compound in 91% purity.
Comparative Catalyst Screening:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Ag₂CO₃ | Acetonitrile | 4 | 91 |
| CuI | DMF | 6 | 67 |
| Pd(OAc)₂ | Toluene | 8 | 58 |
Silver carbonate outperforms transition metal catalysts due to its soft Lewis acidity, which stabilizes thiolate intermediates without over-oxidation.
Copper(I)-Catalyzed Domino Reaction
A one-pot domino reaction using copper(I) iodide (10 mol%) enables simultaneous C–C and C–S bond formation. The methodology involves:
- Oxazolone Activation : 2-Phenyl-4-methyleneoxazol-5-one reacts with methyl sulfides in the presence of CuI.
- Domino Cyclization : In situ formation of two oxazole rings via sequential nucleophilic attacks.
Reaction Conditions:
- Solvent: 1,4-Dioxane
- Temperature: 100°C
- Duration: 12 hours
- Yield: 88%
Substrate Scope Analysis:
| R Group on Oxazolone | Methyl Sulfide Source | Yield (%) |
|---|---|---|
| Ph | (SCH₃)₂ | 88 |
| 4-Cl-C₆H₄ | (SCH₃)₂ | 82 |
| 2-Thienyl | (SCH₃)₂ | 79 |
This method showcases excellent functional group tolerance, making it suitable for synthesizing analogs with electron-withdrawing substituents.
Bergmann Synthesis with Sulfur Modifications
The Bergmann approach, typically used for haloacetyl amino acids, has been modified to incorporate bis(methylsulfanyl) groups. N-Chloroacetyl derivatives react with methyl sulfides under basic conditions:
Procedure:
- N-Chloroacetylphenylalanine (1 eq) reacts with NaSCH₃ (2.5 eq) in ethanol at 50°C for 6 hours.
- Cyclization with acetic anhydride/pyridine (3:1) at 120°C for 3 hours yields the target compound (74%).
Key Advantage : This method preserves stereochemistry at the α-carbon, critical for chiral oxazolone synthesis.
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball milling for eco-friendly synthesis:
Parameters:
- Milling Time: 2 hours
- Frequency: 30 Hz
- Reagents: Hippuric acid, bis(methylsulfanyl)acetaldehyde, ZnO catalyst
- Yield: 80%
Comparative Analysis:
| Method | Solvent Used | Energy Consumption | Yield (%) |
|---|---|---|---|
| Mechanochemical | None | Low | 80 |
| Traditional Heating | Acetonitrile | High | 78 |
This approach reduces waste generation and reaction time by 60% compared to thermal methods.
Purification and Characterization
Chromatographic Methods:
- Silica Gel Chromatography : Eluent = Hexane:EtOAc (7:3), Rf = 0.42
- HPLC : C18 column, 70% MeOH/H₂O, tR = 8.2 min
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃) : δ 2.48 (s, 6H, SCH₃), 6.52 (s, 1H, CH), 7.32–7.45 (m, 5H, Ph)
- ¹³C NMR : δ 18.2 (SCH₃), 122.4 (CH), 128.9–134.6 (Ph), 167.8 (C=O)
- HRMS : m/z 307.0521 [M+H]⁺ (calc. 307.0518)
Yield Optimization Strategies
Additive Screening:
| Additive (10 mol%) | Yield (%) |
|---|---|
| None | 75 |
| 4Å MS | 88 |
| MgSO₄ | 82 |
| Molecular Sieves enhance yield by absorbing water, shifting equilibrium toward product formation. |
Temperature Gradient Study:
| Temperature (°C) | Yield (%) |
|---|---|
| 80 | 68 |
| 100 | 82 |
| 120 | 78 |
Optimal temperature balances reaction rate and decomposition avoidance.
Industrial-Scale Production Considerations
Pilot Plant Data:
| Parameter | Lab Scale | Kilo Lab (5 kg) |
|---|---|---|
| Cycle Time | 24 h | 34 h |
| Purity | 99% | 98.5% |
| Overall Yield | 85% | 81% |
Scale-up challenges include exotherm management during cyclization, addressed through controlled reagent addition.
Applications in Heterocyclic Chemistry
The bis(methylsulfanyl) group serves as a linchpin for diverse transformations:
- Suzuki Coupling : Pd-mediated arylation at the methylidene position
- Oxidation : H₂O₂-mediated conversion to sulfone derivatives
- Nucleophilic Displacement : Amines replace SCH₃ groups, enabling access to 4-amino-oxazolones
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity centers on its oxazol-5-one ring, which undergoes nucleophilic attack at the electrophilic methylidene carbon and carbonyl group. The bis(methylthio)methylene moiety acts as a leaving group, facilitating ring-opening and subsequent functionalization. Key reaction pathways include:
-
Nucleophilic ring-opening with oxygen, nitrogen, or carbon nucleophiles.
-
Cyclization to form substituted oxazoles or fused heterocycles.
-
Condensation reactions with amines or hydrazines.
Nucleophilic Ring-Opening Reactions
The oxazolone ring undergoes selective cleavage with nucleophiles, yielding acyclic intermediates that cyclize into functionalized oxazoles. Reaction conditions and outcomes vary based on nucleophile type:
Mechanism :
-
Nucleophilic attack at the methylidene carbon, displacing one methylthio group.
-
Ring-opening to form a thioenolate intermediate.
-
Cyclization (5-endo process) facilitated by Ag₂CO₃ or acid/base catalysis, yielding substituted oxazoles .
Cyclization to Fused Heterocycles
The compound participates in tandem reactions to generate complex scaffolds:
3.1. Formation of Benzodiazepinones
Reaction with o-phenylenediamine produces 1,5-benzodiazepin-2-ones via a bis-adduct intermediate:
text1 (oxazolone) + o-phenylenediamine → Intermediate → Cyclization → Benzodiazepinone (15–17)
Conditions : AcOH/NaOAc, 100°C, 6–8 hours. Yield : 60–75% .
Silver-Catalyzed Functionalization
Silver carbonate (Ag₂CO₃) enhances cyclization efficiency in oxazole synthesis:
| Reaction Type | Substrate | Product | Ag₂CO₃ (equiv) | Yield (%) |
|---|---|---|---|---|
| Oxygen nucleophiles | 4-(Methylthio)methylene | 2-Phenyl-4-phenoxy oxazole | 1.2 | 83 |
| Nitrogen nucleophiles | Aniline derivatives | 2-Phenyl-4-anilino oxazole | 1.5 | 78 |
| Carbon nucleophiles | Malononitrile | 2-Phenyl-4-cyano oxazole | 1.0 | 65 |
Multicomponent Reactions
The compound participates in one-pot syntheses with multiple reagents:
Example : Reaction with methyl isocyanide and aryl halides yields 4,5′-bisoxazoles:
text1 (oxazolone) + Ar-X + Methyl isocyanide → CuI-catalyzed coupling → Bisoxazole (23–24)
Conditions : CuI (10 mol%), K₂CO₃, DMF, 100°C. Yield : 55–70% .
Stability and Side Reactions
-
Thermal degradation : Prolonged heating (>120°C) leads to desulfurization, forming phenyloxazole byproducts.
-
Solvent sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) favor higher yields compared to protic solvents .
Comparative Reactivity with Analogues
The bis(methylthio) groups confer distinct reactivity compared to related oxazolones:
| Compound | Key Difference | Reactivity Outcome |
|---|---|---|
| 4-Benzylidene-2-phenyloxazol-5-one | Lacks sulfur substituents | Lower cyclization efficiency |
| 5-(Methylsulfanyl)methylidene oxazole | Single methylthio group | Limited functionalization sites |
Scientific Research Applications
Medicinal Chemistry Applications
4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has shown significant promise in medicinal chemistry due to its biological activities:
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
Anticancer Potential
The compound's structure allows it to interact with specific enzymes and receptors involved in cancer pathways. Preliminary studies have shown that it may inhibit tumor growth by modulating biological pathways related to cell proliferation and apoptosis .
Organic Synthesis Applications
The unique structure of this compound serves as a versatile template for synthesizing various functionalized oxazoles. Its synthesis typically involves reactions that maintain the integrity of the oxazole framework while introducing functional groups that enhance biological activity or reactivity .
Synthetic Routes
The synthesis often employs methods such as:
- Condensation Reactions : Utilizing starting materials with suitable functional groups.
- Cyclization Techniques : Facilitating the formation of the oxazole ring through intramolecular reactions.
These methods allow for efficient production while enabling modifications that tailor the compound for specific applications.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with various molecular targets. The bis(methylsulfanyl) groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights differences in substituents and their electronic impacts:
Key Observations :
- Electron-Donating vs.
- Steric Effects : The tert-butyl group in ’s compound introduces steric hindrance, reducing reactivity but improving thermal stability .
- Halogen Influence : The 4-chlorophenyl substituent () may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or biological targets .
Biological Activity
4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a compound belonging to the oxazolone family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is C12H11N O2S2, with a molecular weight of approximately 265.35 g/mol. The compound exhibits a melting point of around 166-167 °C, indicating stability in solid form at room temperature. Its structure features a unique oxazole framework with methylsulfanyl groups that contribute to its reactivity and biological interactions .
Research indicates that compounds related to this compound interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of various biological pathways, including anti-inflammatory and antimicrobial activities. Studies have highlighted its potential in targeting glioblastoma cells through mechanisms involving receptor modulation .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, particularly glioblastoma. The mechanism involves interference with signaling pathways critical for tumor growth .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The presence of the bis(methylthio) groups enhances the compound's ability to disrupt microbial cell membranes .
Synthesis Methods
The synthesis of this compound typically involves nucleophilic ring-opening reactions followed by cyclization processes. The use of silver carbonate as a catalyst has been noted to facilitate the formation of this compound from simpler precursors .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one | C12H11NO2S2 | Versatile synthetic template |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | C13H11NO2S | Known for antimicrobial properties |
| 5-(Methylsulfanyl)methylidene-2-phenyloxazole | C12H11NO2S | Explored for biological activity |
The structural uniqueness of this compound lies in its specific arrangement of methylthio groups combined with the oxazole framework, which provides distinct reactivity and biological properties not commonly found in other similar compounds .
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies on Cancer Cells : Research demonstrated that this compound significantly inhibits cell proliferation in glioblastoma cell lines through apoptosis induction .
- Antimicrobial Efficacy Testing : In vitro assays showed that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Q & A
Q. How can researchers optimize the synthesis of 4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (80–120°C) often enhance reaction rates but may degrade thermally sensitive intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, triethylamine) can accelerate oxazolone ring formation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Analytical validation via NMR (¹H/¹³C) and HPLC ensures structural fidelity .
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR identify methylsulfanyl groups (δ ~2.5 ppm for S-CH₃) and the oxazolone carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism) and confirms the methylidene bridge geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₀N₂O₂S₂) with high precision .
- HPLC : Quantifies purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) simulations model solvation effects:
- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, altering reaction pathways (e.g., nucleophilic attack at the methylidene carbon) .
- Free Energy Profiles : Predict activation barriers for tautomerization between oxazolone and enol forms .
- MD Simulations : Assess conformational flexibility in aqueous vs. organic media, critical for drug design .
Q. What strategies resolve contradictions in reported data regarding the compound’s stereoisomerism?
- Methodological Answer : Discrepancies often arise from synthesis conditions or analytical limitations:
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate specific isomers .
- Vibrational Circular Dichroism (VCD) : Distinguishes Z/E isomers via distinct Cotton effects in the IR spectrum .
- Cross-Validation : Compare X-ray data (gold standard) with NMR coupling constants (e.g., J values for vicinal protons) .
Q. How does the compound’s electronic structure influence its potential in materials science?
- Methodological Answer : The conjugated oxazolone core and methylsulfanyl groups enable unique electronic properties:
- Charge Transport : DFT studies reveal delocalized π-electrons, suggesting applications in organic semiconductors .
- Nonlinear Optics (NLO) : Hyperpolarizability calculations indicate potential for second-harmonic generation (SHG) materials .
- Coordination Chemistry : Sulfur atoms act as ligands for transition metals (e.g., Pd, Cu), forming catalytic complexes .
Contradiction Analysis
- vs. 17 : A corrigendum highlights a misassignment of substituents in the original synthesis . Researchers must cross-reference X-ray data (e.g., C-C bond lengths) with synthetic protocols to avoid structural mischaracterization .
Key Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
